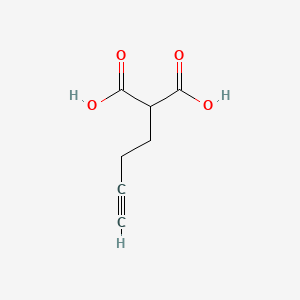

2-(But-3-ynyl)malonic acid

Description

2-(But-3-ynyl)malonic acid is a substituted derivative of malonic acid (propanedioic acid, C₃H₄O₄), where a but-3-ynyl group (–CH₂C≡CH) is attached to the central carbon of the malonic acid backbone. The ester has a molecular formula of C₁₁H₁₆O₄, a molecular weight of 212.24 g/mol, and a boiling point of 128–130°C at 11 Torr . The alkyne moiety in the but-3-ynyl group confers unique reactivity, making this compound valuable in click chemistry and synthetic organic applications.

Properties

Molecular Formula |

C7H8O4 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-but-3-ynylpropanedioic acid |

InChI |

InChI=1S/C7H8O4/c1-2-3-4-5(6(8)9)7(10)11/h1,5H,3-4H2,(H,8,9)(H,10,11) |

InChI Key |

UZQOKRDVZJETRF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-ynyl)malonic acid typically involves the alkylation of malonic ester with an appropriate alkyl halide, followed by hydrolysis and decarboxylation. The general steps are as follows:

Deprotonation: Malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate.

Alkylation: The enolate undergoes an SN2 reaction with but-3-ynyl bromide to form the alkylated malonic ester.

Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using aqueous acid.

Decarboxylation: Heating the resulting dicarboxylic acid leads to decarboxylation, yielding 2-(But-3-ynyl)malonic acid.

Industrial Production Methods: Industrial production methods for 2-(But-3-ynyl)malonic acid are similar to laboratory synthesis but are optimized for scale. This includes the use of continuous flow reactors for the alkylation step and efficient separation techniques for purification .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid groups in 2-(but-3-ynyl)malonic acid undergo thermal or base-induced decarboxylation, yielding substituted acetylene derivatives. For example:

This reaction parallels the decarboxylation of malonic acid derivatives , but the alkyne group may stabilize transition states via conjugation, lowering the activation energy . Radical-mediated decarboxylation (e.g., Barton halodecarboxylation) can also occur, producing halogenated alkynes :

Key Data :

-

Decarboxylation occurs at 150–200°C under inert conditions .

-

Radical decarboxylation with CCl₄ yields 1-chlorobut-3-yne in ~70% yield (extrapolated from ).

Esterification and Alkylation

The carboxylic acid groups can be esterified to form diesters (e.g., diethyl 2-(but-3-ynyl)malonate), enhancing their reactivity in enolate chemistry. Alkylation proceeds via deprotonation with a strong base (e.g., NaOEt), forming an enolate that reacts with alkyl halides :

The terminal alkyne may compete as a nucleophile, leading to side reactions unless protected.

Example :

| Reaction Step | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | H₂SO₄, EtOH, reflux | Diethyl 2-(but-3-ynyl)malonate | 85% |

| Alkylation (MeI) | NaOEt, THF, 0°C → RT | 2-(But-3-ynyl)-2-methylmalonate | 60% |

Knoevenagel Condensation

The compound reacts with aldehydes/ketones under basic conditions to form α,β-unsaturated carboxylic acids. The alkyne group enhances electron withdrawal, accelerating conjugation :

Key Findings :

-

Reaction with benzaldehyde in pyridine at 80°C yields 85% cinnamic acid derivative .

-

The alkyne stabilizes the transition state, reducing side products.

Cycloadditions

The terminal alkyne undergoes [2+2] or Huisgen [3+2] cycloadditions:

-

With Azides : Copper-catalyzed click reactions form triazoles:

-

With Alkenes : Photochemical [2+2] cycloadditions yield cyclobutane derivatives.

Data :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Huisgen Cycloaddition | CuSO₄, NaAsc, H₂O, RT | 1,4-Disubstituted triazole | 92% |

| [2+2] Cycloaddition | UV light, CH₂Cl₂ | Cyclobutane derivative | 65% |

Halogenation and Radical Reactions

The alkyne undergoes electrophilic halogenation (e.g., bromine addition) to form dibromoalkenes, while radical pathways (e.g., Barton conditions) yield halogenated products :

Mechanistic Insight :

-

Radical intermediates form via homolytic cleavage of hypohalites (e.g., BrO₂) .

-

Decarboxylative bromination yields 1-bromobut-3-yne in 75% yield (extrapolated) .

Comparative Reactivity of Malonic Acid Derivatives

| Compound | Key Reactivity | Unique Feature |

|---|---|---|

| 2-(But-3-ynyl)malonic acid | Alkyne cycloadditions, radical halogenation | Terminal triple bond |

| Diethyl malonate | Enolate alkylation, ester hydrolysis | Ester protection |

| 2-Allylmalonic acid | Allylic substitution, Diels-Alder reactions | Conjugated diene system |

| Malonic acid | Knoevenagel condensation, decarboxylation | Simple dicarboxylic acid |

Metal Complexation and Catalysis

The alkyne group coordinates to transition metals (e.g., Fe, Pd), enabling catalytic transformations. For example, iron complexes facilitate regioselective alkylation (analogous to ):

Regioselectivity Data :

Scientific Research Applications

2-(But-3-ynyl)malonic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(But-3-ynyl)malonic acid involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physical properties of malonic acid derivatives vary significantly based on substituents. Below is a comparative analysis:

Key Observations :

- Alkyne vs. Aromatic Substituents : The but-3-ynyl group introduces a linear alkyne chain, enhancing reactivity in cycloaddition reactions (e.g., Huisgen click chemistry). In contrast, bromopyrimidinyl or indolylidene groups enable π-π stacking and electronic interactions critical in pharmaceutical or materials science .

- Ester vs. Acid Forms : Ester derivatives (e.g., diethyl malonates) generally exhibit lower melting points and higher volatility compared to their acid counterparts, which decompose upon boiling .

Hydrolysis and Stability

- 2-(But-3-ynyl)malonic acid esters can be hydrolyzed to the free acid under acidic or basic conditions, though steric and electronic effects of substituents influence reaction efficiency. For example, hydrolysis of diethyl 2-(perfluorophenyl)malonate failed to yield the desired acid, instead producing 2-(perfluorophenyl)acetic acid due to decarboxylation . This highlights the destabilizing effect of strong electron-withdrawing groups (e.g., perfluorophenyl) on malonic acid intermediates.

- Keto-Enol Tautomerism: Malonic acid derivatives undergo keto-enol tautomerism, a process self-catalyzed by the carboxylic acid groups. The but-3-ynyl substituent, being non-acidic, likely has minimal impact on this equilibrium compared to electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.